3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
The compound 3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound featuring a pyranone structure combined with a substituted hydrazone. Compounds with pyranone cores are often key intermediates or active components in various chemical and pharmaceutical applications due to their diverse reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : Synthesis typically begins with the preparation of the pyranone core. This can be achieved through a cyclization reaction of appropriately substituted acylketenes.
Hydrazine Addition: : The hydrazine derivative (such as 3-chloro-5-methylpyridine-2-hydrazine) is then introduced to react with the aldehyde or ketone group of the pyranone under mildly acidic conditions, forming the hydrazone linkage.
Final Adjustments: : Further purification and structural adjustments are performed using techniques such as recrystallization or chromatography to achieve the final compound.
Industrial Production Methods
In industrial settings, the synthesis would scale up with optimized conditions:
Bulk Chemical Preparation: : Efficient production of starting materials.
Automated Reaction Systems: : Use of automated flow reactors to maintain consistent reaction conditions.
High-Efficiency Purification: : Employment of large-scale chromatographic systems or distillation units to purify the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting the hydrazone or pyranone rings. For instance, strong oxidizing agents like potassium permanganate could be used.
Reduction: : Reduction reactions could modify the hydrazone linkage, perhaps using reagents like sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, influenced by reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: : Halogenating agents, Grignard reagents.
Major Products
Oxidized Derivatives: : Modified hydrazone or pyranone rings.
Reduced Derivatives: : Altered hydrazone linkages.
Substituted Products: : Variants with new substituents on the aromatic ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Useful in the synthesis of more complex organic molecules.
Catalysts: : Potentially used in catalytic cycles for various organic transformations.
Biology
Biological Probes: : Utilized to study enzyme interactions or cellular processes due to the hydrazone’s reactive nature.
Medicine
Drug Development: : Investigated for potential antimicrobial, antitumor, or anti-inflammatory properties due to its reactivity and structure.
Industry
Dye Manufacture: : The pyranone structure could serve as a precursor for various dye molecules.
Agricultural Chemicals: : Possible use in the synthesis of pesticides or herbicides.
Mechanism of Action
The compound exerts its effects through various pathways:
Molecular Targets: : Interactions with enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: : May interfere with cellular respiration or protein synthesis pathways, depending on its specific modifications and applications.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-pyranones: : Often found in natural products and known for their biological activity.
Hydrazones: : Widely studied for their reactivity and applications in drug discovery.
Uniqueness
The specific combination of the pyranone and hydrazone structures in 3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one provides a unique set of reactivity and biological properties not commonly seen in other compounds.
This article showcases the complexity and versatility of This compound in various scientific domains. Whether you're diving into synthetic chemistry or exploring its potential in biological systems, this compound holds a wealth of possibilities.
Biological Activity
The compound 3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a hydrazone derivative that has attracted attention due to its diverse biological activities. Hydrazones are known for their potential in medicinal chemistry, exhibiting various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H15ClN4O3, with a molecular weight of approximately 316.75 g/mol. The compound features a hydrazone linkage, which is critical for its biological activity.
Antimicrobial Activity
Hydrazones have been documented to possess antimicrobial properties. In a study evaluating various hydrazone derivatives, it was found that compounds similar to our target exhibited significant antibacterial and antifungal activities. For instance, the minimum inhibitory concentration (MIC) values for certain hydrazones against Staphylococcus aureus and Candida albicans were reported as low as 31.25 µg/mL, indicating strong efficacy against these pathogens .
Anticancer Activity
The anticancer potential of hydrazones has been extensively studied. A notable case involved the evaluation of a series of hydrazone derivatives against breast cancer cell lines (MCF-7). One derivative displayed an IC50 value of 30.64 µg/mL, demonstrating significant cytotoxicity . The mechanism was associated with cell cycle arrest at the G2/M phase and induction of apoptosis.
Anti-inflammatory Effects
Research indicates that hydrazone compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies showed that certain derivatives reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Hydrazones often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer cell proliferation.
- Receptor Modulation : Some studies suggest that hydrazones may modulate neurotransmitter receptors, contributing to their neuroprotective effects .
Case Studies
- Anticancer Study : A recent study synthesized multiple hydrazone derivatives, including our target compound, and tested them against MCF-7 cells. The results indicated that the compound induced apoptosis via the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage.
- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The target compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Data Tables
Properties
IUPAC Name |
3-[(Z)-N-[(3-chloro-5-methylpyridin-2-yl)amino]-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-7-4-10(15)13(16-6-7)18-17-9(3)12-11(19)5-8(2)21-14(12)20/h4-6,19H,1-3H3,(H,16,18)/b17-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTZSYCPIOVFIK-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NN=C(C)C2=C(C=C(OC2=O)C)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N=C1)N/N=C(/C)\C2=C(C=C(OC2=O)C)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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